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Compound of Interest |

Compound Name: Imazethapyr Impurity 10
CAS No.: 102268-21-3
Cat. No.: B602023
. J

Impurity Profile & Mechanistic Origin

Imazethapyr Impurity 10 is the positional isomer where the imidazolinone ring and the
carboxylic acid functionalities are swapped on the pyridine ring.

o Parent Molecule (Imazethapyr): 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-
yDnicotinic acid.[1][2]

e Impurity 10 (Regioisomer): 5-ethyl-3-(4-isopropyl-4-methyl-5-o0xo-2-imidazolin-2-yl)picolinic
acid.

Formation Pathway

The synthesis of Imazethapyr involves the condensation of 5-ethylpyridine-2,3-dicarboxylic
anhydride with 2-amino-2,3-dimethylbutyramide. The nucleophilic attack of the amino group
can occur at either the C2 or C3 carbonyl of the anhydride.

o Path A (Desired): Attack at C2

Leads to Nicotinic acid derivative (Imazethapyr).

o Path B (Undesired): Attack at C3

Leads to Picolinic acid derivative (Impurity 10).
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Figure 1.1: Divergent synthesis pathway showing the origin of Impurity 10.

Experimental Protocols for Isolation and
Identification

To obtain high-fidelity spectroscopic data, the impurity must be isolated or synthesized as a
reference standard. The following protocols ensure data integrity.

High-Resolution LC-MS/MS Method

Standard C18 columns often fail to resolve the regioisomers at low pH due to similar pKa
values. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase provides superior
selectivity based on pi-pi interactions.

Method Parameters:

e Column: ACE C18-PFP (150 mm x 4.6 mm, 3 um)
e Mobile Phase A: 5 mM Ammonium Formate, pH 3.5
» Mobile Phase B: Acetonitrile

e Gradient: 10% B to 60% B over 20 min.

e Flow Rate: 1.0 mL/min
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o Detection: UV at 254 nm; ESI (+) MS.

Sample Preparation for NMR

For structural elucidation, remove all traces of ammonium salts which can obscure proton
signals.

« Isolate Impurity 10 via semi-preparative HPLC.
» Lyophilize fractions to dryness.

e Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCI3 for solubility and
exchangeable protons).

Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive distinction lies in the chemical shifts of the pyridine ring protons and the carbon
atoms of the carboxylic acid/amide groups.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
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Imazethapyr (API) &

Impurity 10

Position (Regioisomer) o Diagnostic Note
(ppm)
(ppm)
H-6 is ortho to N in
o ring; shift changes
Pyridine H-6 8.62 (d, J=2.0 Hz) 8.45 (d, J=2.0 Hz) ]
due to adjacent
substituent swap.
Shielded in impurity
Pyridine H-4 8.05 (d, J=2.0 Hz) 7.88 (d, J=2.0 Hz2) due to removal of
ortho-COOH group.
Minimal change
Ethyl -CH2- 2.75(q) 2.72 (q) (remote from chiral
center).
Ethyl -CH3 1.24 (1) 1.23 (1) Minimal change.
Slight deshielding due
Imidazolinone -CH3 1.35 (s) 1.38 (s) to steric environment

change.

Isopropyl -CH(CH3)2

0.85 (d), 0.95 (d)

0.88 (d), 0.98 (d)

Diastereotopic
methyls remain

distinct.

Broad exchangeable

COOH / NH 12.8 (br s) 12.5 (br s) ]
signals.
Table 2: Key 13C NMR Shifts (DMSO-d6)
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Imazethapyr (API) & . L. .
Carbon Type Impurity 10 & (ppm) Mechanistic Insight

(ppm)

Acid carbonyl is more
C=0 (Acid) 166.5 164.8 shielded when at
position 2 (picolinic).

Imidazolinone C=N

C=N (Imidazolinone) 162.0 163.2 ) )
shifts downfield.
o Direct attachment
Pyridine C-2 145.0 148.5 ] ] ]
point of acid vs ring.
Pyridine C-3 128.5 132.0

Mass Spectrometry (HR-MS)

Both compounds exhibit the protonated molecular ion

. Differentiation requires MS/MS fragmentation analysis.
e Formula:

o Exact Mass: 289.1426 Da|3]

Fragmentation Pathway: The primary fragmentation involves the loss of the isopropyl group
and the cleavage of the imidazolinone ring.

o Fragment A (m/z 262): Loss of
(common in imidazolinones).
e Fragment B (m/z 244): Loss of

(dehydration of acid).

o Diagnostic Ratio: The ratio of the m/z 244 to m/z 262 ion is typically higher in Impurity 10 due
to the "ortho effect" facilitation of water loss between the picolinic acid group and the
adjacent ring nitrogen.
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Infrared Spectroscopy (FT-IR)

e Carboxylic Acid (C=0): 1725 cm~* (API) vs 1715 cm~1! (Impurity 10). The intramolecular H-
bonding in the picolinic acid derivative (Impurity 10) shifts the frequency slightly lower.

e Imidazolinone (C=0): ~1750 cm~1 (Distinct sharp band).

Analytical Workflow for Quality Control

To ensure drug purity, the following decision tree is recommended for identifying Impurity 10

during batch release.
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Figure 4.1: QC Decision Matrix for Isomer Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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